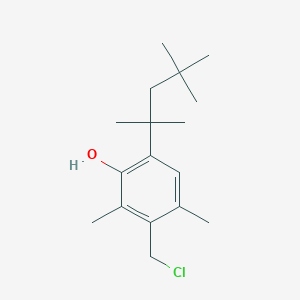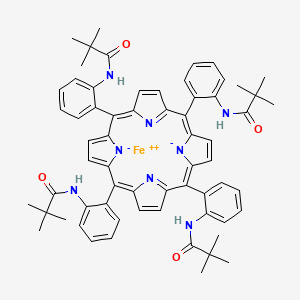
o-Phenylphenol ammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
o-Phenylphenol ammonium salt is a chemical compound derived from o-Phenylphenol, which is an organic compound with the formula C12H10O. It is commonly used as a fungicide and preservative, particularly in the agricultural sector for the treatment of fruits and vegetables. The ammonium salt form enhances its solubility in water, making it more effective for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of o-Phenylphenol ammonium salt typically involves the neutralization of o-Phenylphenol with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of o-Phenylphenol to its ammonium salt form. The general reaction can be represented as follows:
C12H10O+NH4OH→C12H10ONH4+H2O
This reaction is usually conducted at room temperature, and the product is isolated by evaporation of the solvent.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction is carried out in reactors equipped with stirring mechanisms to ensure uniform mixing. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for commercial use.
化学反应分析
Types of Reactions
o-Phenylphenol ammonium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenolic hydroxyl group directs the substitution to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are commonly used for substitution reactions.
Major Products
Oxidation: Produces quinones such as para-benzoquinone.
Reduction: Produces hydroquinones.
Substitution: Produces various substituted phenols depending on the reagent used.
科学研究应用
o-Phenylphenol ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving microbial inhibition and as a preservative in biological samples.
Medicine: Investigated for its potential antimicrobial properties and its use in disinfectants.
Industry: Widely used as a fungicide and preservative in the agricultural sector, particularly for the treatment of citrus fruits.
作用机制
The mechanism of action of o-Phenylphenol ammonium salt involves the disruption of microbial cell membranes. The phenolic hydroxyl group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is similar to other phenolic compounds and is effective against a broad spectrum of microorganisms.
相似化合物的比较
Similar Compounds
Phenol: A simpler phenolic compound with similar antimicrobial properties but higher toxicity.
Hexachlorophene: Another phenolic compound used as a disinfectant, known for its strong antimicrobial activity.
Quaternary Ammonium Compounds: These compounds also exhibit antimicrobial properties but have different mechanisms of action.
Uniqueness
o-Phenylphenol ammonium salt is unique due to its enhanced solubility in water, making it more effective for applications requiring aqueous solutions. Additionally, it has a lower toxicity profile compared to phenol, making it safer for use in various applications.
属性
CAS 编号 |
52704-98-0 |
|---|---|
分子式 |
C12H13NO |
分子量 |
187.24 g/mol |
IUPAC 名称 |
azanium;2-phenylphenolate |
InChI |
InChI=1S/C12H10O.H3N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,13H;1H3 |
InChI 键 |
WTPWCIBYJWGZHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[O-].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


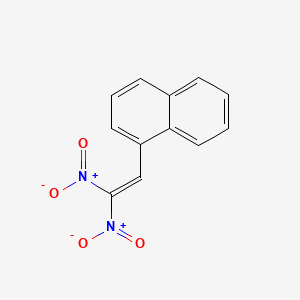
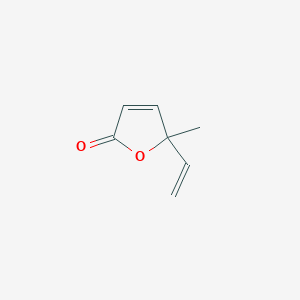
![1-amino-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14637381.png)
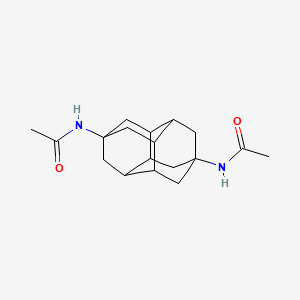
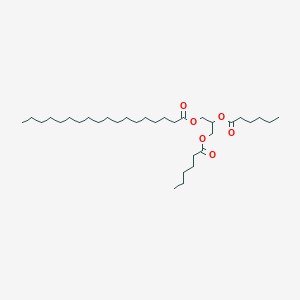
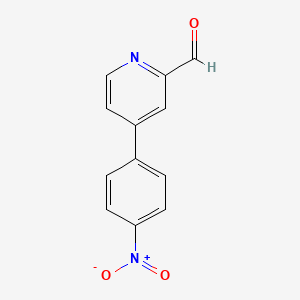

![Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]-](/img/structure/B14637399.png)
![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)
